molecular formula C25H40O2 B12768242 (1'',2''-Dimethyl-5''-ethyl)-delta6-tetrahydrocannabinol CAS No. 343770-62-7

(1'',2''-Dimethyl-5''-ethyl)-delta6-tetrahydrocannabinol

Cat. No.: B12768242
CAS No.: 343770-62-7
M. Wt: 372.6 g/mol
InChI Key: DVCKIHJPADNIHA-BMCGFAJBSA-N
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Description

The compound with the Unique Ingredient Identifier (UNII) HV6Q779TRF is known as (1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol. This compound is a synthetic cannabinoid, which is a class of compounds that interact with cannabinoid receptors in the body. It has a molecular formula of C25H40O2 and a molecular weight of 372.5839 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol involves several steps, starting from basic organic compoundsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as chromatography and spectroscopy are used to monitor the purity and composition of the compound throughout the production process .

Chemical Reactions Analysis

Types of Reactions

(1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated or carbonylated derivatives, while reduction may yield more saturated analogs. Substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .

Scientific Research Applications

(1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors, in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and immune response. The compound binds to these receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol is unique due to its specific structural modifications, which can result in different pharmacological properties compared to other cannabinoids. These modifications can affect its binding affinity to cannabinoid receptors, its metabolic stability, and its overall biological activity .

Properties

CAS No.

343770-62-7

Molecular Formula

C25H40O2

Molecular Weight

372.6 g/mol

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C25H40O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h14-18,20-21,26H,7-13H2,1-6H3/t16?,17?,18?,20-,21-/m1/s1

InChI Key

DVCKIHJPADNIHA-BMCGFAJBSA-N

Isomeric SMILES

CCCCCC(C)C(C)C1=CC(=C2[C@@H]3CC(CC[C@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O

Origin of Product

United States

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